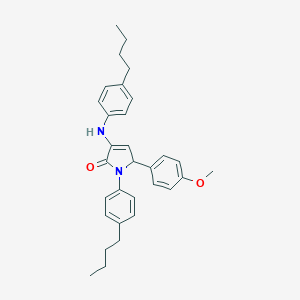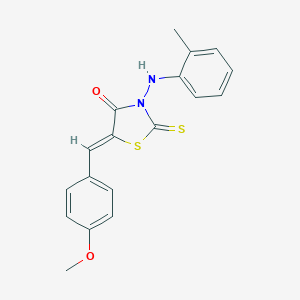![molecular formula C23H18BrNO2 B415782 Ethyl 2-[3-(4-bromophenyl)benzo[f]quinolin-1-yl]acetate](/img/structure/B415782.png)
Ethyl 2-[3-(4-bromophenyl)benzo[f]quinolin-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[3-(4-bromophenyl)benzo[f]quinolin-1-yl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoquinoline core substituted with a bromo-phenyl group and an acetic acid ethyl ester moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(4-bromophenyl)benzo[f]quinolin-1-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoquinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the bromo-phenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the acetic acid ethyl ester moiety: This can be done through esterification, where the benzoquinoline derivative reacts with ethyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(4-bromophenyl)benzo[f]quinolin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
Ethyl 2-[3-(4-bromophenyl)benzo[f]quinolin-1-yl]acetate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzoquinoline derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(4-bromophenyl)benzo[f]quinolin-1-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-Chloro-phenyl)-benzo[f]quinolin-1-yl]-acetic acid ethyl ester
- [3-(4-Methyl-phenyl)-benzo[f]quinolin-1-yl]-acetic acid ethyl ester
- [3-(4-Fluoro-phenyl)-benzo[f]quinolin-1-yl]-acetic acid ethyl ester
Uniqueness
The presence of the bromo-phenyl group in Ethyl 2-[3-(4-bromophenyl)benzo[f]quinolin-1-yl]acetate imparts unique chemical properties, such as increased reactivity and potential for specific biological interactions. This makes it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C23H18BrNO2 |
|---|---|
Molecular Weight |
420.3g/mol |
IUPAC Name |
ethyl 2-[3-(4-bromophenyl)benzo[f]quinolin-1-yl]acetate |
InChI |
InChI=1S/C23H18BrNO2/c1-2-27-22(26)14-17-13-21(16-7-10-18(24)11-8-16)25-20-12-9-15-5-3-4-6-19(15)23(17)20/h3-13H,2,14H2,1H3 |
InChI Key |
IFEMPEFZSRQNHW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)Br |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dichlorophenyl)-4-[(7-methoxy-1-naphthyl)methylene]-3,5-pyrazolidinedione](/img/structure/B415699.png)
![4-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B415701.png)

![5,6-dimethyl-2-(methylsulfanyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415705.png)
![3-[(2,4-dimethylbenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B415706.png)
![5-(3,4-DIMETHOXYPHENYL)-1-(4-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B415707.png)
![2-(benzylsulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415708.png)
![3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE](/img/structure/B415711.png)




![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine](/img/structure/B415720.png)

